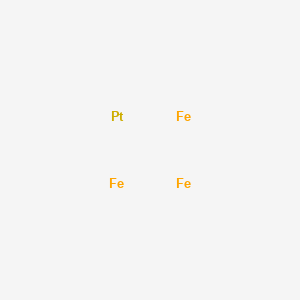

Iron;platinum

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Iron-platinum compounds, particularly iron-platinum alloys, are of significant interest due to their unique properties and potential applications. These compounds are known for their high magnetic anisotropy, corrosion resistance, and catalytic activity. The combination of iron and platinum results in materials that are not only robust but also exhibit excellent performance in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Iron-platinum compounds can be synthesized through various methods, including chemical vapor deposition, co-precipitation, and thermal decomposition. One common method involves the reduction of iron and platinum precursors in the presence of a reducing agent such as hydrogen gas. The reaction conditions typically include high temperatures and controlled atmospheres to ensure the formation of the desired phase.

Industrial Production Methods

In industrial settings, iron-platinum alloys are often produced using arc melting or induction melting techniques. These methods involve melting the constituent metals in a controlled environment to form a homogeneous alloy. The molten alloy is then rapidly cooled to prevent phase separation and ensure uniformity. Additionally, techniques such as mechanical alloying and sputtering are employed to produce thin films and nanoparticles of iron-platinum compounds.

Chemical Reactions Analysis

Types of Reactions

Iron-platinum compounds undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the specific composition and structure of the compound.

Common Reagents and Conditions

Oxidation: Iron-platinum compounds can be oxidized using oxidizing agents such as oxygen or hydrogen peroxide. The reaction conditions typically involve elevated temperatures to facilitate the oxidation process.

Reduction: Reduction reactions often involve the use of hydrogen gas or other reducing agents to convert iron-platinum oxides back to their metallic form.

Substitution: Substitution reactions can occur when iron or platinum atoms in the compound are replaced by other metal atoms. This is often achieved using metal halides or organometallic reagents under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of iron-platinum compounds can result in the formation of iron oxide and platinum oxide, while reduction reactions typically yield the metallic form of the compound.

Scientific Research Applications

Iron-platinum compounds have a wide range of scientific research applications due to their unique properties:

Chemistry: These compounds are used as catalysts in various chemical reactions, including hydrogenation and oxidation processes. Their high catalytic activity and stability make them ideal for industrial applications.

Biology: Iron-platinum nanoparticles are explored for use in biomedical applications, such as targeted drug delivery and magnetic resonance imaging (MRI) contrast agents. Their biocompatibility and magnetic properties enhance their effectiveness in these roles.

Medicine: In medicine, iron-platinum compounds are investigated for their potential in cancer therapy. Their ability to generate heat when exposed to an alternating magnetic field makes them suitable for hyperthermia treatment.

Industry: Iron-platinum alloys are used in the production of high-performance magnets, which are essential components in various electronic devices and motors. Their corrosion resistance and durability also make them suitable for use in harsh environments.

Mechanism of Action

The mechanism by which iron-platinum compounds exert their effects varies depending on the application. In catalysis, the high surface area and active sites of iron-platinum nanoparticles facilitate the adsorption and activation of reactant molecules, leading to enhanced reaction rates. In biomedical applications, the magnetic properties of iron-platinum nanoparticles enable their use in targeted drug delivery, where they can be directed to specific sites in the body using an external magnetic field. Additionally, their ability to generate heat through magnetic hyperthermia can induce localized cell death in cancer therapy.

Comparison with Similar Compounds

Iron-platinum compounds are unique compared to other similar compounds due to their combination of magnetic, catalytic, and biocompatible properties. Similar compounds include:

Iron-cobalt alloys: Known for their high magnetic saturation and strength, but they lack the corrosion resistance of iron-platinum compounds.

Platinum-cobalt alloys: These alloys exhibit excellent catalytic properties but do not possess the same level of magnetic anisotropy as iron-platinum compounds.

Nickel-platinum alloys: While they have good catalytic activity and corrosion resistance, they do not match the magnetic properties of iron-platinum compounds.

Properties

CAS No. |

12285-69-7 |

|---|---|

Molecular Formula |

Fe3Pt |

Molecular Weight |

362.62 g/mol |

IUPAC Name |

iron;platinum |

InChI |

InChI=1S/3Fe.Pt |

InChI Key |

LBRAACQBNMYMFL-UHFFFAOYSA-N |

Canonical SMILES |

[Fe].[Fe].[Fe].[Pt] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(Prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14709294.png)

![5,6-Dihydroindeno[6,7,1-cde]indol-2(1h)-one](/img/structure/B14709334.png)